molecular formula C6H13ClN2O B1424099 N-Allyl-2-aminopropanamide hydrochloride CAS No. 1236262-16-0

N-Allyl-2-aminopropanamide hydrochloride

Cat. No. B1424099
M. Wt: 164.63 g/mol
InChI Key: LNZSXBLZSCQQIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allylic amines, such as N-Allyl-2-aminopropanamide hydrochloride, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .


Molecular Structure Analysis

The molecular formula of N-Allyl-2-aminopropanamide hydrochloride is C6H13ClN2O .


Physical And Chemical Properties Analysis

N-Allyl-2-aminopropanamide hydrochloride has a molecular weight of 164.63 g/mol. The CAS number for this compound is 1236262-16-0 .

Scientific Research Applications

Transition Metal Catalysis in N-Allyl Systems

N-Allyl compounds, including amines, amides, and their derivatives, have been extensively studied for their reactivity and applications in organic synthesis. The isomerization of N-allyl compounds to their N-(1-propenyl) counterparts, catalyzed by transition metal complexes, represents a significant area of research. This process is critical for the selective syntheses of enamines, enamides, and other compounds, offering pathways to create structurally complex and biologically active molecules. The reactivity and stereochemistry of these transformations are influenced by the coordination of the nitrogen atom to the metal, affecting the outcome of the reaction. Such studies underline the potential of N-allyl systems, including N-Allyl-2-aminopropanamide hydrochloride, in synthetic organic chemistry, particularly in creating valuable intermediates for pharmaceuticals and agrochemicals (S. Krompiec et al., 2008).

Acrylamide Research and Food Safety

Acrylamide, a compound of significant concern due to its potential health risks, has been the subject of extensive research to understand its formation and mitigate its presence in food products. Studies on acrylamide, which shares structural similarities with N-Allyl-2-aminopropanamide hydrochloride, focus on its formation during the cooking process and strategies for its reduction. These include modifying cooking conditions, exploring the role of precursors like asparagine and sugars, and employing enzymatic treatments to lower acrylamide levels in foods. The insights from acrylamide research are pertinent to the broader understanding of how related compounds might behave under similar conditions, highlighting the intersection between chemical research and public health (D. Taeymans et al., 2004).

properties

IUPAC Name

2-amino-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5(2)7;/h3,5H,1,4,7H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSXBLZSCQQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-aminopropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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